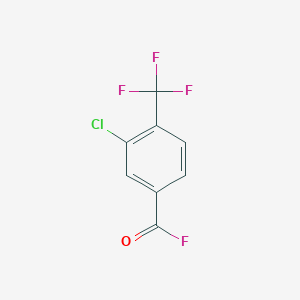

3-Chloro-4-(trifluoromethyl)benzoyl fluoride

Description

3-Chloro-4-(trifluoromethyl)benzoyl fluoride (CAS 320-62-7) is an organofluorine compound with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.55 g/mol . Structurally, it features a benzoyl fluoride backbone substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it reactive in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWQBKFFFFXDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346756 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-62-7 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with substituted benzene derivatives bearing trifluoromethyl and chloro substituents. Common starting materials include:

- 3-Chlorobenzotrifluoride or chlorobenzotrifluoride isomers

- 3,5-Dichlorobenzene derivatives

- Trichloromethylbenzoyl chlorides as intermediates

The general synthetic strategy involves:

- Formation of trichloromethylbenzoyl chloride derivatives by hydrolysis of bis(trichloromethyl)benzenes.

- Selective fluorination of trichloromethylbenzoyl chlorides using hydrogen fluoride (HF) in the presence of halogen transfer catalysts to yield trifluoromethylbenzoyl fluorides.

- Purification and isolation of the target acyl fluoride.

Detailed Synthetic Route from Bis(trichloromethyl)benzene

A well-documented method involves two major steps:

Step A: Hydrolysis to Trichloromethylbenzoyl Chloride

- Bis(trichloromethyl)benzene is reacted with approximately one mole of water.

- The reaction is catalyzed by ferric chloride (FeCl3).

- Conditions: Heating at 120–130°C over several hours.

- The product mixture contains trichloromethylbenzoyl chloride, terephthaloyl chloride, and unreacted starting material.

- Fractional distillation is used to isolate pure 3-chloro- or 4-chlorotrichloromethylbenzoyl chloride.

Step B: Fluorination to Trifluoromethylbenzoyl Fluoride

- The trichloromethylbenzoyl chloride is reacted with about three moles or less of anhydrous hydrogen fluoride.

- Reaction occurs in the presence of a halogen transfer catalyst such as antimony pentachloride (SbCl5).

- Temperature is maintained around 60–70°C.

- After fluorination, the mixture contains trifluoromethylbenzoyl fluoride (~18-35%), trifluoromethylbenzoyl chloride (~50%), and minor mixed halides.

- Product analysis is performed by gas chromatography and spectral methods.

Example Data Extracted from Patent US4500471A:

| Parameter | Condition/Result |

|---|---|

| Starting material | 3-trichloromethylbenzoyl chloride |

| Catalyst | Antimony pentachloride (0.1 parts) |

| HF amount | ~2.2 parts of anhydrous HF |

| Temperature | 60–70°C |

| Reaction time | 1–2 hours after HF addition |

| Product composition (GC) | 18.4% trifluoromethylbenzoyl fluoride |

| 52.0% trifluoromethylbenzoyl chloride | |

| <1% mixed fluoro-chloro halides | |

| 21% trichloromethylbenzoyl chloride |

This method is notable for its relatively high yield and selectivity for trifluoromethylbenzoyl fluoride formation.

Alternative Synthetic Routes and Related Compounds

While direct preparation of 3-chloro-4-(trifluoromethyl)benzoyl fluoride is less frequently reported, related methods for preparing trifluoromethylbenzoyl chlorides and sulfonyl chlorides provide insights:

Sulfonyl Chloride Route: Starting from chlorobenzotrifluoride, nitration, reduction to aniline, diazotization, and reaction with sulfurous gas and cuprous chloride yield sulfonyl chlorides. This multi-step process enhances yield and reduces environmental impact but is more complex.

Chlorination and Fluorination of Xylene Derivatives: Oxidation of methylbenzenes (xylenes) followed by chlorination and fluorination steps can yield trifluoromethylbenzoyl halides, which may be further converted to acyl fluorides.

Lithiation and Acylation Routes: Use of organolithium reagents (e.g., n-butyllithium) on chlorobromobenzene derivatives followed by reaction with trifluoroacetyl esters can produce trifluoromethyl acetophenones, which can be transformed into benzoyl fluorides.

Comparative Data Table of Key Preparation Steps

| Step | Reagents & Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Hydrolysis of bis(trichloromethyl)benzene | Water (1 mole), FeCl3 catalyst, 120–130°C, 5 hrs | ~74% trichloromethylbenzoyl chloride | Fractional distillation for purification |

| Fluorination of trichloromethylbenzoyl chloride | Anhydrous HF (~3 moles), SbCl5 catalyst, 60–70°C | ~18-35% trifluoromethylbenzoyl fluoride | Mixture contains chlorides and mixed halides |

| Chlorination of xylenes | Chlorine, UV light, initiators (benzoyl peroxide) | Variable, monitored by GC | Precursor step to trifluoromethylbenzoyl halides |

| Lithiation and acylation | n-BuLi, trifluoroacetyl esters, THF, -78°C | 25-39% yield of trifluoromethyl acetophenones | Requires low temperature and inert atmosphere |

Research Findings and Industrial Relevance

The hydrolysis-fluorination route is industrially favored due to the availability of starting materials like bis(trichloromethyl)benzene and the relatively straightforward reaction conditions.

The use of halogen transfer catalysts (SbCl5, FeCl3) significantly improves fluorination efficiency and selectivity.

Gas chromatographic and spectral analyses confirm product purity and composition, critical for downstream applications.

Alternative methods involving nitration and diazotization are more suited for sulfonyl chloride derivatives rather than acyl fluorides but demonstrate the versatility of chlorobenzotrifluoride derivatives in functional group transformations.

Organolithium-based syntheses provide access to trifluoromethyl acetophenones, which can be precursors to benzoyl fluorides but are more complex and less scalable.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom in the benzoyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation: It can be oxidized to form the corresponding benzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Nucleophilic substitution: Substituted benzamides, esters, and thioesters.

Reduction: 3-Chloro-4-(trifluoromethyl)benzyl alcohol.

Oxidation: 3-Chloro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemistry: 3-Chloro-4-(trifluoromethyl)benzoyl fluoride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates that target specific enzymes or receptors. Its trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds .

Industry: In the industrial sector, 3-Chloro-4-(trifluoromethyl)benzoyl fluoride is used in the production of specialty chemicals, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high chemical resistance and durability .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electron-withdrawing effect, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule but differ in substituent positions, functional groups, or leaving groups:

Reactivity and Stability

- Leaving Group Influence : Benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) exhibit higher reactivity in nucleophilic acyl substitutions compared to benzoyl fluorides due to the superior leaving ability of Cl⁻ over F⁻. However, fluorides like the target compound offer better stability under hydrolytic conditions .

- Electron-Withdrawing Effects: The -CF₃ group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles.

- Substituent Position : The 3-chloro-4-CF₃ arrangement in the target compound optimizes electronic effects for reactivity, whereas positional isomers (e.g., 3-chloro-5-CF₃) may alter reaction pathways due to altered resonance and steric interactions .

Physical Properties

- Boiling Points : 3-Chloro-4-fluorobenzoyl chloride has a documented boiling point of 222°C , while data for the target compound are unavailable. However, the higher molecular weight of the target (226.55 g/mol vs. 195.45 g/mol for C₇H₃Cl₂FO) suggests a higher boiling point due to increased van der Waals forces .

- Solubility : Fluorinated benzoyl derivatives are generally lipophilic, but the -CF₃ group may reduce solubility in polar solvents compared to -F or -Cl substituents .

Biological Activity

3-Chloro-4-(trifluoromethyl)benzoyl fluoride (CAS No. 320-62-7) is an aromatic compound notable for its unique electronic properties due to the presence of both a chloro group and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₈H₃ClF₄O

- Molecular Weight: 226.56 g/mol

- Structure Features: The presence of the trifluoromethyl group enhances the compound's reactivity and lipophilicity, which can influence its interaction with biological macromolecules.

The biological activity of 3-Chloro-4-(trifluoromethyl)benzoyl fluoride is primarily attributed to its interactions with various proteins and nucleic acids. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the reactivity and binding affinity of the compound towards biological targets.

Potential Mechanisms Include:

- Protein Interaction: Preliminary studies suggest that this compound may interact with specific proteins, influencing their function and potentially modulating signaling pathways.

- Nucleic Acid Binding: Its structure may allow it to bind to nucleic acids, which could affect gene expression and cellular processes.

In Vitro Studies

Recent investigations have focused on the pharmacological effects of 3-Chloro-4-(trifluoromethyl)benzoyl fluoride. Here are some key findings from in vitro studies:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 3-Chloro-4-(trifluoromethyl)benzoyl fluoride effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as a therapeutic agent against bacterial infections.

- Cancer Research : In a series of experiments involving human cancer cell lines, the compound was found to induce apoptosis (programmed cell death), highlighting its potential utility in cancer therapy.

Comparative Analysis

To better understand the unique properties of 3-Chloro-4-(trifluoromethyl)benzoyl fluoride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethylbenzoic acid | Trifluoromethyl group, carboxylic acid | Lacks fluorine at the benzoyl position |

| 3-Chloro-4-fluorobenzoyl fluoride | Chlorine and fluorine substituents | Contains only one fluorine instead of trifluoro |

| 3-Bromo-4-(trifluoromethyl)benzoyl fluoride | Bromine instead of chlorine | Different halogen may alter reactivity |

This comparison illustrates that 3-Chloro-4-(trifluoromethyl)benzoyl fluoride possesses a distinctive combination of functional groups that may enhance its biological activity compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-4-(trifluoromethyl)benzoyl fluoride in laboratory settings?

- Methodological Answer : The synthesis typically involves halogenation of a trifluoromethyl-substituted benzoic acid derivative. For example, chlorination of 4-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions can yield the corresponding benzoyl chloride, which is subsequently fluorinated using potassium fluoride (KF) or hydrogen fluoride (HF) . Modifications in reaction time (e.g., 12–24 hours) and temperature (40–80°C) are critical to optimize yields.

Q. What purification techniques are recommended for isolating high-purity 3-chloro-4-(trifluoromethyl)benzoyl fluoride?

- Methodological Answer : Distillation under reduced pressure (e.g., 15–20 mmHg) is effective due to the compound’s volatility . Alternatively, recrystallization from non-polar solvents (e.g., hexane) at low temperatures (−20°C to 0°C) can remove impurities. Purity validation via HPLC (e.g., retention time analysis under QC-SMD-TFA05 conditions) is recommended .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z 789 [M+H]+ in related fluorinated benzoyl derivatives) .

- NMR : ¹⁹F NMR to identify trifluoromethyl (-CF₃) and benzoyl fluoride (-COF) signals, with chemical shifts typically at δ −60 to −70 ppm for -CF₃ and δ −120 ppm for -COF .

- HPLC : Retention time comparison against standards under acidic mobile phase conditions (e.g., 0.1% TFA) .

Advanced Research Questions

Q. How does the reactivity of 3-chloro-4-(trifluoromethyl)benzoyl fluoride differ from its benzoyl chloride analogs in nucleophilic acyl substitutions?

- Methodological Answer : The fluoride group (-F) in benzoyl fluoride enhances electrophilicity compared to chlorides, enabling faster reactions with nucleophiles (e.g., amines, alcohols). However, competing hydrolysis requires strict anhydrous conditions. Kinetic studies under controlled humidity (<1% H₂O) and low temperatures (0–5°C) are advised to quantify reaction rates .

Q. What strategies mitigate hydrolysis during its use in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) with molecular sieves (3Å) to trap moisture .

- Inert Atmosphere : Conduct reactions under nitrogen/argon with Schlenk-line techniques.

- Additives : Stabilize the fluoride intermediate with catalytic amounts of Lewis acids (e.g., BF₃·Et₂O) to suppress hydrolysis .

Q. How is this compound utilized in synthesizing heterocyclic or pharmaceutical intermediates?

- Methodological Answer : It serves as a key electrophile in forming amides or esters. For example, coupling with substituted anilines under basic conditions (e.g., Et₃N) yields carboxamide derivatives, as seen in the synthesis of pyrrolo-pyridazine carboxamides (e.g., Example 149 in EP 4374877A2) . Reaction optimization involves adjusting stoichiometry (1.2–1.5 equivalents of benzoyl fluoride) and monitoring via LCMS for intermediate formation .

Q. What are the challenges in handling and storing 3-chloro-4-(trifluoromethyl)benzoyl fluoride due to its lability?

- Methodological Answer :

- Storage : Store at −20°C in amber vials with PTFE-lined caps to prevent moisture ingress and photodegradation.

- Decomposition Pathways : Hydrolysis generates HF and benzoic acid derivatives, requiring neutralization traps (e.g., CaCO₃) in waste systems .

- Handling : Use fluoropolymer-coated glassware and personal protective equipment (PPE) resistant to HF exposure .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for this compound?

- Methodological Answer :

- Reference Standards : Cross-validate spectra against NIST databases (e.g., NIST MS Data Center) or synthesized pure samples .

- Experimental Variability : Account for solvent effects (e.g., CDCl₃ vs. DMSO-d₆ in NMR) and instrumental settings (e.g., ionization energy in MS). For example, discrepancies in m/z values may arise from adduct formation (e.g., [M+Na]+ vs. [M+H]+) .

- Collaborative Verification : Reproduce spectral acquisitions across multiple labs using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.